(5-(Trifluoromethoxy)pyridin-2-YL)methanamine
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Overview
Description
(5-(Trifluoromethoxy)pyridin-2-YL)methanamine is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of pyridine, where the pyridine ring is substituted with a trifluoromethoxy group at the 5-position and a methanamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethoxy)pyridin-2-YL)methanamine typically involves the introduction of the trifluoromethoxy group and the methanamine group onto the pyridine ring. One common method involves the reaction of 5-bromo-2-chloropyridine with trifluoromethanol in the presence of a base to introduce the trifluoromethoxy group. This intermediate is then reacted with methanamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethoxy)pyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(5-(Trifluoromethoxy)pyridin-2-YL)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-(Trifluoromethoxy)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methanamine group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-YL)methanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(5-(Trifluoromethoxy)pyridin-2-YL)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness
(5-(Trifluoromethoxy)pyridin-2-YL)methanamine is unique due to the presence of both the trifluoromethoxy and methanamine groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the methanamine group provides opportunities for hydrogen bonding and interaction with biological targets .
Properties
IUPAC Name |
[5-(trifluoromethoxy)pyridin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-5(3-11)12-4-6/h1-2,4H,3,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBUPFGGAIAROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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